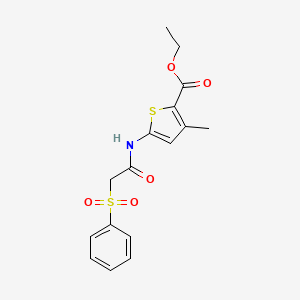

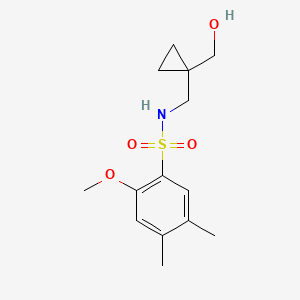

![molecular formula C16H9ClN4O7S2 B2501374 2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide CAS No. 349615-36-7](/img/structure/B2501374.png)

2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide” are not explicitly available .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has shown potential as an antibacterial agent. The thiazole ring in its structure is known for its ability to inhibit bacterial growth by interfering with bacterial DNA synthesis and cell wall formation . This makes it a candidate for developing new antibiotics, especially against resistant bacterial strains.

Anticancer Properties

Research indicates that compounds containing thiazole rings can exhibit significant anticancer activity . The nitro and sulfonyl groups in this compound may enhance its ability to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

Anti-inflammatory Effects

The compound’s structure suggests it could have anti-inflammatory properties. Thiazole derivatives have been studied for their ability to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes . This could lead to the development of new anti-inflammatory drugs.

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes. The presence of the nitro and sulfonyl groups can enhance its binding affinity to enzyme active sites, potentially inhibiting enzymes like topoisomerases, which are crucial for DNA replication and cell division .

Antifungal Activity

Thiazole derivatives, including this compound, have been explored for their antifungal properties. They can disrupt fungal cell membranes and inhibit the synthesis of essential fungal components, making them effective against a range of fungal infections .

Antiviral Applications

The compound’s unique structure may also offer antiviral properties. Thiazole-containing compounds have been investigated for their ability to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .

Neuroprotective Effects

There is potential for this compound to be used in neuroprotective applications. Thiazole derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agricultural Applications

In agriculture, this compound could be used as a pesticide or herbicide. Its ability to inhibit the growth of bacteria, fungi, and possibly even pests, makes it a valuable tool for protecting crops and improving agricultural yields .

These applications highlight the versatility and potential of 2-chloro-5-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide in various fields of scientific research.

MDPI - Thiazole: A Versatile Standalone Moiety SpringerOpen - Biological Potential of Indole Derivatives SpringerLink - Thiazoles: Diverse Biological Activities

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds with a thiazole moiety have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

For instance, voreloxin, a compound containing a thiazole moiety, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to activate or inhibit various biochemical pathways, leading to diverse biological effects .

Result of Action

Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN4O7S2/c17-13-6-3-10(21(25)26)7-12(13)15(22)19-16-18-8-14(29-16)30(27,28)11-4-1-9(2-5-11)20(23)24/h1-8H,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQMWIKMLYOSMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)

![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)

![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2501309.png)

![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)

![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)